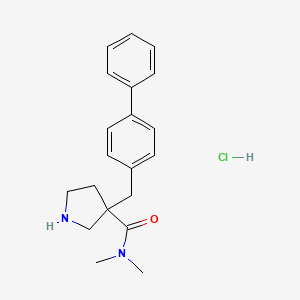

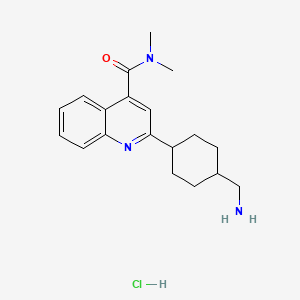

N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride

Overview

Description

“N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . In the case of “this compound”, the specific synthesis process is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via a carboxamide group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom, while the pyridine ring is an aromatic six-membered ring with two nitrogen atoms .Scientific Research Applications

Synthesis Processes and Intermediate Compounds

- Synthesis of Novel Compounds : A study by Wei et al. (2016) discusses the scalable synthesis of a compound structurally related to N-(pyridin-2-yl)pyrrolidine-3-carboxamide hydrochloride, used as a Rho kinase inhibitor for central nervous system disorders (Wei et al., 2016).

- Intermediate in Synthesis of Dihydropyrrolizines : Calvo et al. (2002) utilized compounds similar to this compound in the synthesis of 2,3-di-hydropyrrolizines, demonstrating its role as a versatile intermediate in chemical synthesis (Calvo et al., 2002).

Pharmaceutical and Biological Activity

- Antimicrobial Activity : Zhuravel et al. (2005) synthesized compounds structurally related to this compound and tested their antibacterial and antifungal activities, showing the potential of such compounds in antimicrobial applications (Zhuravel et al., 2005).

- Potential Antidepressant and Nootropic Agents : Thomas et al. (2016) synthesized and evaluated compounds related to this compound for antidepressant and nootropic activities, indicating their potential application in treating mental health disorders (Thomas et al., 2016).

Chemical Properties and Reactions

- Ring Opening Reactions : Gazizov et al. (2015) explored the ring opening of compounds related to this compound, leading to the formation of new substituted dibenzoxanthenes, which showcases the chemical versatility of these compounds (Gazizov et al., 2015).

Catalysis and Chemical Engineering

- Novel Deconjugative Esterification : Sano et al. (2006) discussed the catalysis involving compounds structurally similar to this compound in esterification reactions, demonstrating their utility in complex organic syntheses (Sano et al., 2006).

Novel Drug Discovery

- Potential Treatment for Cognitive Deficits : Wishka et al. (2006) identified a compound structurally similar to this compound as a potent agonist for the alpha7 nicotinic acetylcholine receptor, suggesting its potential in treating cognitive deficits in schizophrenia (Wishka et al., 2006).

Properties

IUPAC Name |

N-pyridin-2-ylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O.ClH/c14-10(8-4-6-11-7-8)13-9-3-1-2-5-12-9;/h1-3,5,8,11H,4,6-7H2,(H,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPGZVQGHHFJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)NC2=CC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(4-Methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402409.png)

![3-Pyrrolidin-3-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402410.png)

![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)

![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402413.png)

![3-(Pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B1402415.png)

![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)

![[2,4']Bipiperidinyl-1-yl-(4-methyl-thiazol-5-yl)-methanone hydrochloride](/img/structure/B1402423.png)